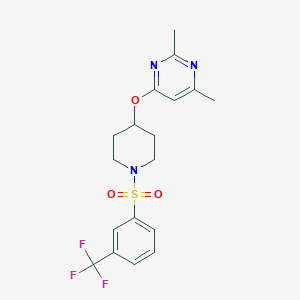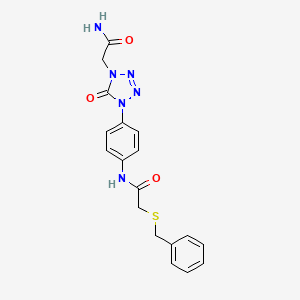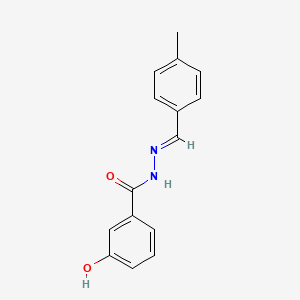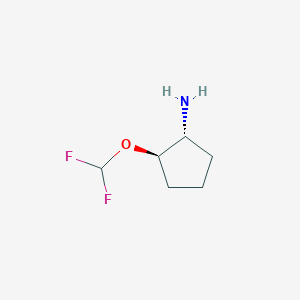
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine, also known as CMP-NMO, is an organic compound with a wide range of potential scientific applications. CMP-NMO is a synthetic derivative of the naturally occurring amino acid L-proline, and has been studied for its potential use in a variety of laboratory experiments.
Applications De Recherche Scientifique
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), as well as a potential anti-inflammatory agent. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is not yet fully understood. However, it is believed that this compound is able to inhibit the activity of PDE-4, AChE, and possibly other enzymes involved in cellular processes. In addition, this compound is believed to interact with certain receptors and ion channels in the brain, which may account for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In animal studies, this compound has been shown to reduce inflammation and pain, as well as improve cognitive performance. In addition, this compound has been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine in laboratory experiments has several advantages. This compound is relatively easy to synthesize and has been studied extensively for its potential therapeutic effects. In addition, this compound is relatively non-toxic and has a low potential for abuse. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not currently approved for use in humans, and its long-term safety and efficacy have not been established.
Orientations Futures
The potential applications of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine are vast, and there are many potential future directions for research. Future studies should focus on the long-term safety and efficacy of this compound, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research should be conducted to elucidate the exact mechanism of action of this compound and to explore its potential use in other areas such as cancer treatment. Finally, further research should be conducted to identify potential new therapeutic applications for this compound.
Méthodes De Synthèse
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is synthesized through a multi-step process that begins with the reaction of 4-chlorobenzaldehyde and nitromethane in the presence of piperidine. This reaction yields the intermediate 4-chlorophenyl-2-nitropropene, which is then reacted with methoxymethylenemalononitrile in the presence of sodium ethoxide. The final product, this compound, is isolated by extraction with ethyl acetate.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7+,12-6? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNDDZQYZJYMJ-ZZAUNFJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)





![Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2459283.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)
![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)